N-phenylthiophen-2-amine
Overview
Description
“N-phenylthiophen-2-amine” is a chemical compound with the molecular weight of 175.25 . It is also known as “4-Phenylthiophen-2-amine” and has the IUPAC name "4-phenyl-2-thienylamine" . It is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of “N-phenylthiophen-2-amine” or similar compounds has been studied from different perspectives . For instance, a novel amide compound containing a heteroatom was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Another study reported the synthesis of thiophene derivatives by heterocyclization of various substrates .
Molecular Structure Analysis
The molecular structure of “N-phenylthiophen-2-amine” can be analyzed using various techniques . For instance, the structural formula editor in MolView can be used to draw the molecule and convert it into a 3D model . Infrared spectroscopy can also be used to identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines .
Chemical Reactions Analysis
The chemical reactions involving “N-phenylthiophen-2-amine” or similar compounds have been studied . For example, a study reported the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via Chan–Evans–Lam .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenylthiophen-2-amine” can be analyzed using various techniques . For instance, nanoparticle classification, physicochemical properties, characterization, and applications can be reviewed for biologists . Also, the physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research can be reviewed .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Antimicrobial Activity : Derivatives of N-phenylthiophen-2-amine, specifically ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds show promise as potential antimicrobial agents due to their significant biological properties (Prasad et al., 2017).
Catalytic Applications : A catalyst-free method for hydroxyalkylation of 5-phenylthiophen-2-amine with α-trifluoromethyl ketones has been reported. This approach represents a significant advancement in the field of electrophilic aromatic substitution, potentially useful in various synthesis pathways (Duvauchelle et al., 2022).
Electronic and Optoelectronic Materials
Photoluminescent Materials : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been explored, revealing a new class of photoluminescent materials. These materials exhibit unique optical properties, making them suitable for use in various electronic applications (Ekinci et al., 2000).
Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s, which incorporate N-phenylthiophen-2-amine derivatives, have been developed as active materials for electrochromic devices. These materials exhibit high optical contrast and satisfactory response times, making them ideal for use in advanced display technologies (Cheng et al., 2012).
Other Applications
DNA Binding Polymers : A cationic polythiophene derivative, synthesized using N-phenylthiophen-2-amine, has shown potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes (Carreon et al., 2014).
Synthesis of N-Functionalized Compounds : N-phenylthiophen-2-amine has been used in the synthesis of functionalized 3-amino-benzothiophenes, demonstrating its versatility as a precursor for creating a variety of N-functionalized compounds (Lumbroso et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-phenylthiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDRILZZAPGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylthiophen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.